molecular formula C11H16N2O2S B2856735 N-(2,2-dimethoxyethyl)-N'-phenylthiourea CAS No. 53995-09-8

N-(2,2-dimethoxyethyl)-N'-phenylthiourea

Cat. No. B2856735
CAS RN: 53995-09-8
M. Wt: 240.32
InChI Key: CZSGUUDZDGJLFK-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-phenylthiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Anion Binding and Organocatalysis

N-(p-Dimethylamino)benzoyl-N'-phenylthiourea, a related N-acylthiourea, demonstrates significant potential in anion binding despite strong intramolecular hydrogen bonding (IHB). This characteristic suggests its use in developing anion receptors or organocatalysts, offering a framework for structural diversity and strong binding to anions, with implications for sensing and separation technologies (Liu & Jiang, 2008).

Organic Solvent Nanofiltration

In the field of membrane technology, N-Phenylthiourea has been utilized to fabricate organic solvent nanofiltration membranes aimed at recovering dimethyl sulfoxide (DMSO). These membranes demonstrate high stability, solvent resistance, and selective permeance, underscoring their importance in industrial separations and chemical processing (Zhou et al., 2023).

S-Oxygenation and Biochemical Insights

The S-oxygenation of N-substituted thioureas, including phenylthiourea derivatives, has been catalyzed by pig liver microsomal enzymes, revealing insights into biochemical processes and the metabolic fate of thioureas in biological systems. This study highlights the enzymatic pathways involved in the detoxification and metabolism of thiourea compounds (Poulsen et al., 1979).

Chemical Synthesis and Functionalization

Research has also explored the facile synthesis of phenylthio phenols through tandem copper(I)-catalyzed transformations, which involve C-S coupling and C-H functionalization, using related thiourea compounds. This process underscores the utility of thioureas in facilitating complex organic synthesis, contributing to the development of new materials and pharmaceuticals (Xu et al., 2010).

Novel Fluorescent Anion Receptors

The development of a neutral receptor with a rigid hydrazine spacer, incorporating a dimethylamino benzamido-phenylthiourea framework, has shown dual fluorescence responses to anions in acetonitrile. This receptor exhibits high sensitivity and selectivity toward AcO(-), showcasing the potential of thiourea derivatives in designing sensitive probes for anion detection (Wu et al., 2002).

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-14-10(15-2)8-12-11(16)13-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSGUUDZDGJLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=S)NC1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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